Cas no 4939-28-0 ((2-Methylquinolin-4-yl)methanol)

(2-Methylquinolin-4-yl)methanol structure
4939-28-0 structure
Nome del prodotto:(2-Methylquinolin-4-yl)methanol
Numero CAS:4939-28-0
MF:C11H11NO
MW:173.211142778397
MDL:MFCD07371472
CID:1035390
PubChem ID:10149033

(2-Methylquinolin-4-yl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (2-Methylquinolin-4-yl)methanol
    • (2-METHYL-QUINOLIN-4-YL)-METHANOL
    • (2-Methyl-[4]chinolyl)-methanol
    • (2-methyl-[4]quinolyl)-methanol
    • (2-methyl-4-quinolinyl)methanol
    • 2-methyl-4-hydroxymethylquinoline
    • 4-(hydroxymethyl)-2-methylquinoline
    • 4-hydroxymethyl-2-methylquinoline
    • AC1Q2P86
    • AG-F-65539
    • CTK4J1273
    • SureCN1366357
    • 2-methylquinolin-4-ylmethanol
    • 2-methyl4-hydroxymethylquinoline
    • MNDWQNXETQDJMZ-UHFFFAOYSA-N
    • 4-hydroxymethyl-2-methyl quinoline
    • 4214AH
    • RL03813
    • (2-METHYL-(Q
    • AS-61295
    • EN300-54949
    • Z397587554
    • SCHEMBL1366357
    • AKOS009358708
    • 2-Methylquinoline-4-methanol
    • (2-methyl-4-quinolyl)methanol
    • SB37343
    • (2-methyl-quinolin-4-yl)-methanol, AldrichCPR
    • DB-070989
    • SY123333
    • CS-0116687
    • J-500878
    • A827708
    • MFCD07371472
    • DTXSID00436148
    • 4939-28-0
    • MDL: MFCD07371472
    • Inchi: 1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3
    • Chiave InChI: MNDWQNXETQDJMZ-UHFFFAOYSA-N
    • Sorrisi: O([H])C([H])([H])C1=C([H])C(C([H])([H])[H])=NC2=C([H])C([H])=C([H])C([H])=C12

Proprietà calcolate

  • Massa esatta: 356.101705
  • Massa monoisotopica: 356.101705
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 33.1

Proprietà sperimentali

  • Densità: 1.31
  • Punto di ebollizione: 594.4°C at 760 mmHg
  • Punto di infiammabilità: 313.3°C
  • Indice di rifrazione: 1.692
  • PSA: 66.84000
  • LogP: 2.89250

(2-Methylquinolin-4-yl)methanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM143867-1g
(2-Methylquinolin-4-yl)methanol
4939-28-0 97%
1g
$*** 2023-05-30
Chemenu
CM143867-25g
(2-Methylquinolin-4-yl)methanol
4939-28-0 97%
25g
$*** 2023-05-30
Key Organics Ltd
AS-61295-5G
(2-methylquinolin-4-yl)methanol
4939-28-0 >95%
5g
£542.00 2025-02-08
Chemenu
CM143867-250mg
(2-Methylquinolin-4-yl)methanol
4939-28-0 97%
250mg
$*** 2023-05-30
Apollo Scientific
OR962675-1g
(2-Methyl-quinolin-4-yl)-methanol
4939-28-0 95%
1g
£160.00 2023-09-02
eNovation Chemicals LLC
D959712-1g
(2-METHYL-QUINOLIN-4-YL)-METHANOL
4939-28-0 95%
1g
$175 2024-06-06
TRC
M329398-500mg
(2-Methylquinolin-4-yl)methanol
4939-28-0
500mg
$ 210.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53845-1g
(2-Methylquinolin-4-yl)methanol
4939-28-0 95%
1g
¥839.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53845-250mg
(2-Methylquinolin-4-yl)methanol
4939-28-0 95%
250mg
¥420.0 2023-09-05
Apollo Scientific
OR962675-5g
(2-Methyl-quinolin-4-yl)-methanol
4939-28-0 95%
5g
£505.00 2023-09-02

(2-Methylquinolin-4-yl)methanol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:4939-28-0)(2-Methylquinolin-4-yl)methanol
A827708
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):310.0/1169.0